molecular formula C23H14F34O2 B12681806 1,1'-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) CAS No. 84029-56-1

1,1'-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene)

Cat. No.: B12681806
CAS No.: 84029-56-1
M. Wt: 968.3 g/mol
InChI Key: XNSOLRHTPYHXAP-UHFFFAOYSA-N
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Description

1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) is a fluorinated organic compound with the molecular formula C23H12F34O2. It is characterized by the presence of two heptadecafluorononene groups linked by a pentane-1,5-diylbis(oxy) bridge. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) typically involves the reaction of heptadecafluorononene with a pentane-1,5-diol derivative under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to ensure the stability of the reactants and products .

Industrial Production Methods

In industrial settings, the production of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production with high yields. The purification of the final product is achieved through techniques such as distillation and recrystallization to ensure the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) involves its interaction with molecular targets through its fluorinated groups. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This property is particularly useful in drug design, where the compound can enhance the binding affinity and specificity of drug candidates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(Pentane-1,5-diylbis(oxy))bis(heptadecafluorononene) stands out due to its optimal balance of fluorine content, providing high stability and resistance while maintaining manageable synthesis and cost. Its unique properties make it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

84029-56-1

Molecular Formula

C23H14F34O2

Molecular Weight

968.3 g/mol

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-1-[5-(1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluorononoxy)pentoxy]nonane

InChI

InChI=1S/C23H14F34O2/c24-6(10(30,31)16(42,43)20(50,51)22(54,55)18(46,47)12(34,35)8(26)27)14(38,39)58-4-2-1-3-5-59-15(40,41)7(25)11(32,33)17(44,45)21(52,53)23(56,57)19(48,49)13(36,37)9(28)29/h6-9H,1-5H2

InChI Key

XNSOLRHTPYHXAP-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F)CCOC(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)(F)F

Origin of Product

United States

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